molecular formula C17H16N2O4S2 B2489698 N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide CAS No. 1159976-53-0

N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide

Cat. No.: B2489698
CAS No.: 1159976-53-0
M. Wt: 376.45
InChI Key: KPYWIKUOYDMOFH-GDNBJRDFSA-N
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Description

    Starting Materials: The vinyl sulfone intermediate and a thienyl derivative.

    Reaction Conditions: This step often requires a palladium-catalyzed coupling reaction under inert atmosphere conditions.

  • Formation of the Nitrilo Group

      Starting Materials: The intermediate from the previous step and a nitrile source.

      Reaction Conditions: This step may involve the use of a strong base and an appropriate solvent to facilitate the formation of the nitrilo group.

  • Final Coupling with Ethoxyformamide

      Starting Materials: The nitrilo-thienyl intermediate and ethoxyformamide.

      Reaction Conditions: This step typically involves mild heating and the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Vinyl Sulfone Intermediate

        Starting Materials: 4-methylbenzenesulfonyl chloride and a suitable vinyl precursor.

        Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

        Conditions: Typically carried out in acidic or basic media.

        Products: Oxidation of the thienyl ring or the vinyl group can lead to the formation of sulfoxides or sulfone derivatives.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Usually performed in anhydrous solvents under inert atmosphere.

        Products: Reduction can lead to the formation of amines or alcohols from the nitrilo and ethoxyformamide groups.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Often carried out in polar aprotic solvents.

    Scientific Research Applications

    Chemistry

    In chemistry, N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

    Biology

    In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine

    In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.

    Industry

    In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.

    Mechanism of Action

    The mechanism by which N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of detailed biochemical and pharmacological studies.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3-(2-nitrilo-2-((4-chlorophenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
    • N-(3-(2-nitrilo-2-((4-methoxyphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
    • N-(3-(2-nitrilo-2-((4-fluorophenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide

    Uniqueness

    Compared to these similar compounds, N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide is unique due to the presence of the 4-methylphenyl group

    Properties

    IUPAC Name

    ethyl N-[3-[(Z)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]thiophen-2-yl]carbamate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H16N2O4S2/c1-3-23-17(20)19-16-13(8-9-24-16)10-15(11-18)25(21,22)14-6-4-12(2)5-7-14/h4-10H,3H2,1-2H3,(H,19,20)/b15-10-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KPYWIKUOYDMOFH-GDNBJRDFSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)NC1=C(C=CS1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC(=O)NC1=C(C=CS1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H16N2O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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